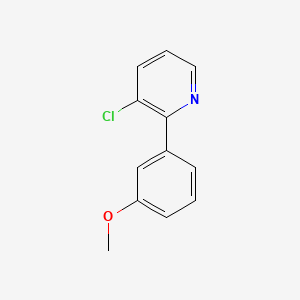

3-Chloro-2-(3-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-10-5-2-4-9(8-10)12-11(13)6-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJCYDSMUPQRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Chloro 2 3 Methoxyphenyl Pyridine

Historical and Current Approaches to Halopyridine Synthesis

The preparation of specifically substituted halopyridines is a foundational aspect of synthetic chemistry, driven by their importance as intermediates in the development of pharmaceuticals and agrochemicals. nih.govchemrxiv.org

Direct halogenation of pyridine (B92270) via electrophilic aromatic substitution is notoriously challenging. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. This reaction often requires harsh conditions, such as high temperatures, which can lead to low yields and a lack of regioselectivity. nsf.govlibretexts.org When pyridine is subjected to halogenation, substitution typically occurs at the 3- and 5-positions. However, for a pre-substituted pyridine, such as 2-(3-methoxyphenyl)pyridine (B2638018), direct chlorination would likely result in a mixture of isomers, making the isolation of the desired 3-chloro product difficult and inefficient.

Key limitations of direct halogenation include:

Low Reactivity: The electron-deficient nature of the pyridine ring requires forceful reaction conditions.

Poor Regioselectivity: It is difficult to selectively target the C-3 position, especially when other positions are available for substitution. nsf.gov

Substrate Incompatibility: The harsh conditions are often incompatible with sensitive functional groups that may be present on the substrate. nsf.gov

To overcome the limitations of direct halogenation, synthetic strategies that involve the construction of the pyridine ring itself offer superior control over the final substitution pattern. A notable modern approach involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This method temporarily converts the stable pyridine into a more reactive acyclic intermediate. chemrxiv.org

One such strategy is the Zincke reaction, which involves the opening of a pyridinium (B92312) salt to form a "Zincke imine." This acyclic diene intermediate can then undergo highly regioselective halogenation under mild conditions before the ring is closed again to yield the desired 3-halopyridine. nih.govresearchgate.net For instance, a 2-arylpyridine can be opened, halogenated with an N-halosuccinimide (NCS for chlorination), and then recyclized with ammonium (B1175870) acetate (B1210297) to form the 3-halo-2-arylpyridine with high precision. nih.govnsf.gov This approach avoids the issues of poor selectivity inherent in direct halogenation of the aromatic pyridine core. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Protocols for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds, particularly for creating biaryl structures like 3-Chloro-2-(3-methoxyphenyl)pyridine. nih.gov These methods typically involve coupling an organometallic reagent with an organic halide. A common synthetic route to the target compound involves the cross-coupling of 2,3-dichloropyridine (B146566) with a suitable 3-methoxyphenyl (B12655295) organometallic reagent.

The Suzuki-Miyaura coupling is a widely used reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. nih.gov It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.govorganic-chemistry.org

In a potential synthesis of the target molecule, 2,3-dichloropyridine could be coupled with (3-methoxyphenyl)boronic acid. The chlorine atom at the 2-position of the pyridine ring is generally more reactive towards oxidative addition to the palladium catalyst than the chlorine at the 3-position. This difference in reactivity allows for selective mono-arylation at the C-2 position. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos) | Stabilizes catalyst, facilitates reaction steps |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water/Organic Mixtures | Solubilizes reactants and catalyst |

| Aryl Halide | 2,3-Dichloropyridine | Electrophilic partner |

| Organoboron Reagent | (3-methoxyphenyl)boronic acid | Nucleophilic partner |

This method has been successfully applied to the synthesis of various 3,5-dichloro-2-arylpyridines, demonstrating its efficiency and utility. nih.govdntb.gov.ua

While the Suzuki coupling is prevalent, other palladium- or nickel-catalyzed reactions offer alternative routes with distinct advantages and disadvantages.

Kumada Coupling: This was one of the first cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgchem-station.com A synthesis could involve reacting (3-methoxyphenyl)magnesium bromide with 2,3-dichloropyridine, typically with a nickel or palladium catalyst. organic-chemistry.org The primary drawback of the Kumada coupling is the high reactivity of the Grignard reagent, which limits its tolerance for functional groups like esters or ketones. chem-station.com

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is more tolerant of functional groups than Grignard reagents but less so than organoboron compounds. wikipedia.orgorganic-chemistry.org This method is highly effective for preparing complex heterocyclic structures, including bipyridines, and demonstrates good chemoselectivity. orgsyn.org The reaction of (3-methoxyphenyl)zinc chloride with 2,3-dichloropyridine would be a viable, though less common, alternative to the Suzuki reaction. wikipedia.org

Stille Coupling: This reaction uses an organotin (organostannane) reagent. wikipedia.org Its main advantage is the exceptional tolerance for a wide array of functional groups and the stability of the organotin reagents. orgsyn.orglibretexts.org However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts have made it less favorable compared to the Suzuki coupling for many applications. organic-chemistry.org A Stille reaction for the target compound would pair 2,3-dichloropyridine with a reagent like (3-methoxyphenyl)tributylstannane. thieme-connect.com

Table 2: Comparison of Suzuki-Equivalent Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Pros | Cons |

|---|---|---|---|---|

| Kumada | R-MgX | Ni or Pd | High reactivity, inexpensive reagents organic-chemistry.org | Low functional group tolerance chem-station.com |

| Negishi | R-ZnX | Pd or Ni | Good functional group tolerance, broad scope wikipedia.orgnih.gov | Organozinc reagents can be moisture sensitive |

| Stille | R-Sn(Alkyl)₃ | Pd | Excellent functional group tolerance, stable reagents wikipedia.orgorgsyn.org | High toxicity of tin compounds, purification issues organic-chemistry.org |

A more modern and atom-economical approach is the direct C-H activation and arylation of the pyridine ring. mdpi.com This strategy avoids the need to pre-functionalize the pyridine with a halide, instead forming the C-C bond by directly coupling a C-H bond with an aryl partner. chemrxiv.org

For the synthesis of this compound, a plausible route would be the direct arylation of 3-chloropyridine (B48278) at the C-2 position with a suitable arylating agent like 3-methoxy-iodobenzene or a diaryliodonium salt. sci-hub.box The regioselectivity of such reactions is often directed by the pyridine nitrogen atom, which can coordinate to the palladium catalyst and favor functionalization at the adjacent C-2 position. nih.gov The electronic properties of the 3-chloro substituent would also influence the reactivity of the C-H bonds, potentially enhancing the selectivity for the C-2 site. This approach offers a streamlined pathway to the desired product, reducing the number of synthetic steps. chemrxiv.org

Regioselective Introduction of the Methoxy-Substituted Phenyl Group

The synthesis of 2-arylpyridines, such as this compound, requires precise control over the position of the incoming aryl group, a concept known as regioselectivity. The primary challenge lies in forming the carbon-carbon bond between the C2 position of the pyridine ring and the C1 position of the methoxyphenyl group, while ensuring no reaction occurs at other positions. A common and effective strategy involves the use of pre-functionalized starting materials, such as 2,3-dihalopyridines, where the different reactivity of the halogen atoms can be exploited to direct the substitution. rsc.org Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, providing a reliable and versatile method for creating the desired aryl-heteroaryl bond with high fidelity. rsc.org

Role of Organometallic Reagents in Selective Arylation

The choice of organometallic reagent and the palladium catalyst system (including ligands) is crucial for success. While organoboron compounds are common in Suzuki reactions, other organometallic reagents can be used in related processes like Stille coupling (organotins), Negishi coupling (organozinc), and Hiyama coupling (organosilanes). Each type of reagent has distinct reactivity, stability, and tolerance to other functional groups, allowing chemists to tailor the reaction to specific needs. For instance, pyridine sulfinates have been developed as effective coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to the more common boronic acids and demonstrating high yields even with chloro-substituents. rsc.org

Impact of Substitution Patterns on Synthetic Outcomes

The existing substituents on the pyridine ring profoundly influence the outcome of arylation reactions. In a precursor like 2,3-dichloropyridine, the chlorine atoms have different reactivities. The C2 position is generally more reactive toward palladium-catalyzed cross-coupling than the C3 position. rsc.org This preferential reactivity is attributed to the electronic nature of the pyridine ring, where the positions alpha (C2, C6) to the nitrogen atom are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. researchgate.net

This inherent difference in reactivity allows for the selective mono-arylation at the C2 position. By carefully controlling the reaction conditions—such as the catalyst, ligands, base, and temperature—one equivalent of (3-methoxyphenyl)boronic acid can be coupled selectively at C2, leaving the chlorine at C3 untouched. Studies on dichloropyridines and related dihaloheterocycles have extensively mapped this reactivity, showing that C2/C6 positions are typically the first to react in Suzuki couplings. rsc.org This predictable selectivity is a powerful tool, enabling the synthesis of this compound from readily available starting materials like 2,3-dichloropyridine with high regiochemical control. The remaining chlorine at C3 can then be used for subsequent functionalization if desired.

Green Chemistry Approaches in Pyridine Synthesis

In recent years, the principles of green chemistry—which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances—have become increasingly important in organic synthesis. These principles have been applied to pyridine synthesis through the development of one-pot reactions, the use of alternative energy sources like microwaves and ultrasound, and the creation of metal-free catalytic systems. thieme-connect.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient and green strategy for synthesizing complex molecules like substituted pyridines from simple, acyclic precursors in a single synthetic operation. acs.org These reactions build the pyridine core by forming multiple bonds simultaneously, which adheres to green chemistry principles by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation from intermediate purification. acs.org For example, a common MCR for pyridines is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. acs.org More modern variations involve the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate, which can proceed under mild, acid-free conditions to produce polysubstituted pyridines with complete regiocontrol. acs.org

Table 1: Examples of One-Pot Multicomponent Reactions for Pyridine Synthesis

| Reaction Name/Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Two-step process often converted to a one-pot method; high-yielding. | organic-chemistry.org |

| Three-Component Heteroannulation | Alkynone, 1,3-Dicarbonyl Compound, Ammonium Acetate | Mild, acid-free conditions; excellent yields (up to 98%) and complete regioselectivity. | acs.org |

| Four-Component Reaction | Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine (B178648) Hydrate (B1144303) | Can be promoted by ultrasound irradiation for shorter reaction times and excellent yields. | nih.gov |

| Domino Reaction | Primary Enaminones, Aldehydes | Metal-free; cascade generation of two C-C and one C-N bond. | acs.org |

Microwave-Assisted Synthesis and Ionic Liquid Catalysis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation instead of conventional heating, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and purer products. This technology is considered a green method because it is highly energy-efficient and can reduce or eliminate the need for solvents. One-pot Bohlmann-Rahtz pyridine syntheses, for instance, show superior yields and drastically reduced reaction times under microwave irradiation compared to conventional heating. thieme-connect.com

Ionic liquids (ILs) are salts with low melting points that are often hailed as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. In pyridine synthesis, they can act as both the solvent and catalyst. Their ionic nature allows for efficient absorption of microwave energy, creating a synergistic effect where the combination of MAOS and ILs leads to remarkably efficient and rapid reactions. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Four-Component Pyridine Synthesis | Conventional Heating (Reflux) | 6-9 hours | 71-88% | rsc.org |

| Microwave Irradiation | 2-7 minutes | 82-94% | rsc.org | |

| One-Pot Bohlmann-Rahtz Synthesis | Conventional Heating (Sealed Tube) | > 20 minutes | Lower Yields | thieme-connect.com |

| Microwave Irradiation | 10-20 minutes | Up to 98% | thieme-connect.com |

Metal-Free and Ultrasound-Mediated Protocols

A significant goal in green chemistry is the replacement of toxic and expensive heavy metal catalysts. Several metal-free methods for pyridine synthesis have been developed. These often rely on domino reactions promoted by simple organic catalysts or even proceed without any catalyst under air. acs.orgrsc.org For example, fully substituted pyridines can be formed from the reaction of enaminones and aldehydes using only an acid promoter, avoiding metals entirely. acs.org Another approach involves photoredox catalysis, using light to drive reactions, which can enable the C-H arylation of pyridines using readily available starting materials.

Ultrasound-mediated synthesis is another green technique that uses high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. This method has been successfully applied to the one-pot, multicomponent synthesis of pyridine derivatives, offering shorter reaction times, excellent yields, and simple workup procedures under mild conditions. thieme-connect.comnih.gov Protocols for synthesizing fused pyridine systems like imidazo[1,2-a]pyridines have been developed using ultrasound in green solvents like water, often without the need for a metal catalyst. thieme-connect.com

Post-Synthetic Modifications and Functionalization of the Pyridine Core

The reactivity of the this compound molecule is primarily centered around the chlorine atom at the C3 position and the various C-H bonds of the pyridine ring. These sites offer opportunities for strategic chemical transformations to build molecular complexity.

Substitution Reactions at the Chlorine Atom

The chlorine atom at the C3 position of the pyridine ring, while generally less reactive than its bromine or iodine counterparts, serves as a valuable handle for introducing a wide array of functional groups through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C-C bonds, enabling the synthesis of biaryl compounds. mdpi.com In the context of 3-chloro-2-arylpyridines, the Suzuki-Miyaura coupling allows for the introduction of new aryl or heteroaryl substituents at the C3 position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridine with a boronic acid or ester. nih.gov While the reactivity of aryl chlorides can be lower than other halides, the use of specialized ligands and reaction conditions can achieve high yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. mdpi.com For this compound, this would involve reacting the compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base to yield 3-amino-2-(3-methoxyphenyl)pyridine derivatives.

Below is a table summarizing representative conditions for these cross-coupling reactions on related 3-chloropyridine systems.

| Reaction Type | Reactant | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 3-Aryl-2-(3-methoxyphenyl)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 3-Amino-2-(3-methoxyphenyl)pyridine |

This table represents typical conditions for these reactions on similar substrates and serves as a general guide.

Selective Functionalization of Pyridine C-H Bonds

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For this compound, the pyridine ring presents several C-H bonds that can be selectively functionalized.

The electronic nature of the pyridine ring, with the nitrogen atom being electron-withdrawing, generally directs functionalization to specific positions. The presence of the chloro and methoxyphenyl substituents further influences the regioselectivity of these reactions.

Directed Metalation: The chlorine atom at C3 can act as a directing group for lithiation at the C4 position. Subsequent reaction with an electrophile can introduce a new substituent at this position. For instance, treatment with a strong lithium base like lithium diisopropylamide (LDA) followed by quenching with an electrophile can lead to 4-substituted-3-chloro-2-(3-methoxyphenyl)pyridines. rsc.org

Transition-Metal Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation has been shown to be effective for the functionalization of pyridine derivatives. rsc.org These reactions can lead to the formation of new C-C or C-heteroatom bonds at various positions on the pyridine ring, often guided by the electronic properties of the existing substituents and the directing ability of the nitrogen atom.

The table below outlines potential C-H functionalization strategies for the pyridine core of this compound based on known methodologies for related compounds.

| Position | Methodology | Reagents | Potential Product |

| C4 | Directed ortho-metalation | 1. LDA, THF, -78°C; 2. Electrophile (e.g., I₂, DMF) | 4-Iodo- or 4-formyl-3-chloro-2-(3-methoxyphenyl)pyridine |

| C6 | Minisci-type Reaction | Radical source (e.g., t-BuOOH), Acid | 6-Acyl-3-chloro-2-(3-methoxyphenyl)pyridine |

This table illustrates potential functionalization pathways based on established reactivity patterns of substituted pyridines.

Chemical Reactivity and Transformation Studies of 3 Chloro 2 3 Methoxyphenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as pyridine. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility. masterorganicchemistry.comstackexchange.com

In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile, not the departure of the leaving group. stackexchange.comnih.gov Consequently, the bond strength of the carbon-halogen bond is less important than the leaving group's ability to stabilize the transition state through electronegativity. The established order of reactivity for halogen leaving groups in activated SNAr reactions is F > Cl ≈ Br > I. masterorganicchemistry.comnih.gov The chloro group in 3-Chloro-2-(3-methoxyphenyl)pyridine is, therefore, a competent leaving group for SNAr reactions, provided the carbon atom it is attached to is sufficiently electrophilic and accessible. However, its position on the pyridine ring is a critical factor.

The regioselectivity of SNAr on the pyridine ring is dominated by electronic effects. Nucleophilic attack is strongly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. stackexchange.comnih.gov This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the meta (3- and 5-) positions. stackexchange.com

In the case of this compound, the chloro leaving group is at the 3-position (a meta-position). Direct nucleophilic displacement of this chlorine via a standard SNAr mechanism is electronically disfavored. For instance, studies on the reaction of 2,3-dichloropyridine (B146566) with nucleophiles like hydrazine (B178648) hydrate (B1144303) show selective substitution at the more activated 2-position, leaving the 3-chloro substituent intact. google.com

Furthermore, the large 2-(3-methoxyphenyl) substituent exerts significant steric hindrance, further impeding any potential nucleophilic attack at the adjacent 3-position. This combination of unfavorable electronic and steric factors makes direct SNAr at the C-3 position of this compound exceptionally challenging.

| Position of Attack | Resonance Stabilization of Intermediate | Steric Hindrance | Relative Reactivity |

| C-2 (Aryl-substituted) | High (Charge on Nitrogen) | High | Low (No leaving group) |

| C-3 | Low (No Charge on Nitrogen) | High | Very Low |

| C-4 | High (Charge on Nitrogen) | Low | High |

| C-5 | Low (No Charge on Nitrogen) | Low | Low |

| C-6 | High (Charge on Nitrogen) | Low | High |

This table illustrates the general principles of SNAr reactivity applied to the substituted pyridine core of the target molecule. Positions are ranked based on their electronic activation by the ring nitrogen and steric accessibility.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

While the electron-deficient pyridine ring is resistant to electrophilic attack, the appended methoxyphenyl ring is electron-rich and readily undergoes electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy (B1213986) group and the 3-chloropyridin-2-yl group.

The methoxy group (-OCH₃) is a powerful activating substituent due to its ability to donate electron density to the aromatic ring via resonance. It is a strong ortho, para-director. nih.gov Therefore, it directs incoming electrophiles primarily to the positions ortho and para to itself. In the context of the 3-methoxyphenyl (B12655295) moiety, this corresponds to the C-2, C-4, and C-6 positions of the phenyl ring.

The second substituent on the phenyl ring is the 3-chloropyridin-2-yl group. As a heteroaromatic system, it acts as an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta-position relative to its point of attachment.

A significant complication in EAS reactions on this molecule is the basic nature of the pyridine nitrogen atom. wikipedia.org Many EAS reactions are performed under acidic conditions or use Lewis acid catalysts. This acidic reagent can coordinate with or protonate the lone pair of electrons on the pyridine nitrogen. This process places a positive charge on the pyridine ring, drastically increasing its electron-withdrawing nature and further deactivating the methoxyphenyl ring towards substitution. This competition for the electrophile or catalyst between the intended site (the methoxyphenyl ring) and the basic nitrogen can lower reaction yields or prevent the reaction altogether.

| Position on Phenyl Ring | Influence of Methoxy Group (-OCH₃) | Influence of 3-Chloropyridin-2-yl Group | Predicted Outcome |

| 2' | Ortho (Activating) | Major Product | |

| 4' | Para (Activating) | Meta | Major Product |

| 5' | Meta | Minor Product | |

| 6' | Ortho (Activating) | Major Product (Sterically hindered) |

This table outlines the predicted regioselectivity of electrophilic aromatic substitution on the methoxyphenyl ring of this compound, based on the combined directing effects of the existing substituents.

Metal-Catalyzed Transformations and Derivatizations

The carbon-chlorine bond at the 3-position of the pyridine ring, while resistant to SNAr, is an excellent handle for a wide array of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides like 3-chloropyridine (B48278) are known substrates for reactions such as the Suzuki, Heck, and Ullmann couplings. wikipedia.org

For this compound, these reactions provide a powerful route to introduce diverse functionalities at the C-3 position. For example, a Suzuki coupling with an arylboronic acid could yield a 2,3-diarylpyridine derivative. Similarly, a Buchwald-Hartwig amination could replace the chlorine with a nitrogen-based nucleophile, achieving a transformation not possible through direct SNAr. The regioselectivity of the initial oxidative addition step in these catalytic cycles often follows principles similar to those of nucleophilic substitution, with the metal catalyst preferring to add to more electron-deficient carbon centers. baranlab.org

| Reaction Type | Catalyst (Example) | Reactant | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic Acid | 3-Aryl-2-(3-methoxyphenyl)pyridine |

| Heck Coupling | Pd(OAc)₂ / Ligand | Alkene | 3-Alkenyl-2-(3-methoxyphenyl)pyridine |

| Sonogashira Coupling | Pd/Cu catalyst | Terminal Alkyne | 3-Alkynyl-2-(3-methoxyphenyl)pyridine |

| Buchwald-Hartwig Amination | Pd catalyst / Ligand | Amine | 3-Amino-2-(3-methoxyphenyl)pyridine |

| Ullmann Condensation | Cu catalyst | Alcohol / Amine | 3-Alkoxy- or 3-Amino-2-(3-methoxyphenyl)pyridine |

This table summarizes key metal-catalyzed reactions applicable to this compound for the derivatization of the C-3 position.

Palladium-Catalyzed Carbon-Heteroatom (C-N, C-O, C-S) Couplings

Detailed research findings on the palladium-catalyzed carbon-heteroatom bond formation for this compound are not extensively documented in the surveyed literature. However, the reactivity of the C-Cl bond at the 3-position of the pyridine ring can be inferred from general principles of cross-coupling chemistry. The chlorine atom on the pyridine ring is an effective leaving group for various palladium-catalyzed reactions, including Buchwald-Hartwig amination (C-N), etherification (C-O), and thiolation (C-S) reactions.

The general transformation for these couplings is as follows:

C-N Coupling (Amination): The reaction with primary or secondary amines, catalyzed by a palladium complex, would yield the corresponding 3-amino-2-(3-methoxyphenyl)pyridine derivatives.

C-O Coupling (Etherification): Coupling with alcohols or phenols under palladium catalysis would lead to the formation of 3-alkoxy- or 3-aryloxy-2-(3-methoxyphenyl)pyridines.

C-S Coupling (Thiolation): Reaction with thiols would produce 3-thioether derivatives of 2-(3-methoxyphenyl)pyridine (B2638018).

While not palladium-catalyzed, it is known that 2-chloropyridine (B119429) derivatives can react with glutathione (B108866), a thiol, in a substitution reaction catalyzed by microsomal glutathione S-transferase 1, displacing the chlorine atom. nih.govresearchgate.net This highlights the susceptibility of the C-Cl bond to nucleophilic attack, a key step in the catalytic cycle of palladium-catalyzed cross-couplings.

Due to the absence of specific experimental data, a data table for these reactions cannot be generated.

Ligand Design and Catalyst Optimization for Specific Reactions

The efficiency and selectivity of the aforementioned palladium-catalyzed coupling reactions are highly dependent on the choice of ligand coordinated to the palladium center. For challenging substrates like electron-rich or sterically hindered chloropyridines, the design and optimization of the catalyst system are crucial.

Key considerations for ligand selection include:

Electron-donating properties: Bulky, electron-rich phosphine (B1218219) ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., SPhos, RuPhos, BrettPhos), are known to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. chempanda.com

Steric bulk: Large ligand cone angles can promote the reductive elimination step and stabilize the active monoligated palladium species.

Catalyst Precursors: The use of pre-formed palladium precatalysts can offer improved stability and catalytic activity compared to generating the catalyst in situ.

Optimization would involve screening a variety of ligands, palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃), and solvents to maximize the yield of the desired coupled product while minimizing side reactions.

Reduction and Oxidation Pathways of the Compound

Selective Reduction of the Pyridine Ring

Specific methodologies for the selective reduction of the pyridine ring in this compound have not been detailed in the available literature. Generally, the dearomatization of pyridines is a challenging transformation due to the aromatic stability of the ring. nih.gov

Common strategies for pyridine reduction that could potentially be applied include:

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or rhodium under hydrogen pressure can reduce the pyridine to a piperidine (B6355638). However, this method often requires harsh conditions and risks the simultaneous reduction of the phenyl ring or dehalogenation of the C-Cl bond. Reductive dehalogenation of chloropyrimidines using a palladium catalyst is a known procedure. oregonstate.edu

Dissolving Metal Reduction: Methods like the Birch reduction are typically used for dearomatization but may not be selective for the pyridine ring over the methoxy-substituted benzene ring.

Reduction of Activated Pyridinium (B92312) Species: A common strategy involves activating the pyridine ring by N-acylation or N-alkylation, which makes it more susceptible to reduction by hydride reagents like sodium borohydride. nih.gov Subsequent removal of the activating group would yield the partially or fully saturated piperidine ring.

Achieving selective reduction of just the pyridine ring while preserving the chloro and methoxyphenyl functionalities would require careful optimization of reagents and reaction conditions.

Oxidation of Aromatic Moieties and Pyridine Nitrogen

The oxidation of this compound can occur at several positions, with the pyridine nitrogen being the most probable initial site of attack by common oxidizing agents.

Oxidation of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, typically forming the corresponding N-oxide. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for this transformation. masterorganicchemistry.comorganic-chemistry.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more reactive towards certain nucleophilic substitutions.

Oxidation of Aromatic Moieties: The methoxy-substituted phenyl ring is electron-rich and could be susceptible to oxidation under stronger conditions, potentially leading to demethylation or ring hydroxylation. However, oxidation with standard reagents like m-CPBA is more likely to occur at the pyridine nitrogen first. The oxidation of C-H bonds typically requires specific catalytic systems. rsc.orgmdpi.com The oxidation of the aniline (B41778) functional group to a nitro group using m-CPBA is a known transformation, but this is not directly applicable to the methoxy group. researchgate.net

Acid-Base Properties and Prototropic Equilibria

No experimental pKa value for this compound is available in the reviewed literature. However, its basicity can be estimated based on the electronic effects of its substituents in comparison to parent compounds.

Pyridine: The parent compound, pyridine, is a weak base with a pKa of its conjugate acid around 5.2.

2-Phenylpyridine: This related compound is a stronger base than pyridine, with a predicted pKa of 4.44. chemicalbook.com The phenyl group at the 2-position exerts an electron-withdrawing inductive effect.

Substituent Effects:

3-Chloro group: The chlorine atom is strongly electron-withdrawing through its inductive effect, which would significantly decrease the electron density on the pyridine nitrogen. This effect reduces the nitrogen's ability to accept a proton, thereby lowering the basicity and the pKa of the conjugate acid.

Considering these factors, This compound is expected to be a significantly weaker base than pyridine, with a pKa value substantially lower than 5.2. The dominant electron-withdrawing effect of the 3-chloro substituent is the primary determinant of its reduced basicity. researchgate.netorganicchemistrydata.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

While specific experimental data for 3-Chloro-2-(3-methoxyphenyl)pyridine is not widely published, a detailed analysis can be extrapolated from its parent analogue, 2-(3-methoxyphenyl)pyridine (B2638018). rsc.org The introduction of a chlorine atom at the C-3 position of the pyridine (B92270) ring induces predictable changes in the electronic environment, which are reflected in the NMR spectra.

The ¹H NMR spectrum provides information on the chemical environment of each proton and its coupling interactions with neighboring protons.

Aromatic Protons: The spectrum is expected to show signals for seven aromatic protons. Three of these belong to the pyridine ring and four to the methoxyphenyl ring. The electron-withdrawing nature of the chlorine atom at C-3 will deshield the adjacent protons, causing their signals to shift downfield. Specifically, the H-4 proton is expected to be the most affected.

Methoxy (B1213986) Protons: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group will be present, typically in the range of 3.8-3.9 ppm.

The coupling constants (J-values) are critical for determining the substitution pattern. For the pyridine ring, ortho coupling (³J) between H-4 and H-5, and H-5 and H-6 would be observed. For the phenyl ring, ortho and meta couplings will help in assigning the positions of the protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ Predicted data is based on values for 2-(3-methoxyphenyl)pyridine rsc.org and known substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Py) | ~8.6 | dd | J ≈ 4.8, 1.8 Hz |

| H-4 (Py) | ~7.8 | dd | J ≈ 7.8, 1.8 Hz |

| H-5 (Py) | ~7.3 | dd | J ≈ 7.8, 4.8 Hz |

| H-2' (Ph) | ~7.5 | t | J ≈ 2.0 Hz |

| H-6' (Ph) | ~7.5 | m | |

| H-5' (Ph) | ~7.4 | t | J ≈ 8.0 Hz |

| H-4' (Ph) | ~7.0 | ddd | J ≈ 8.0, 2.0, 1.0 Hz |

| -OCH₃ | ~3.88 | s |

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 12 distinct signals are expected in the aromatic region, plus one for the methoxy carbon.

C-3 (Py): The carbon directly attached to the chlorine atom will experience a strong downfield shift due to the inductive effect of the halogen. Its signal will be significantly shifted compared to the parent compound.

C-2 (Py) and C-1' (Ph): These are quaternary carbons involved in the biaryl linkage.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

Correlations from the methoxy protons to C-3' of the phenyl ring.

Correlations between pyridine protons (e.g., H-6) and phenyl carbons (e.g., C-1', C-2', C-6'), confirming the connection between the rings.

Correlations from H-4 to C-2, C-3, and C-6, confirming the pyridine ring structure.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ Predicted data is based on values for 2-(3-methoxyphenyl)pyridine rsc.org and known substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Py) | ~155 |

| C-3 (Py) | ~132 |

| C-4 (Py) | ~138 |

| C-5 (Py) | ~123 |

| C-6 (Py) | ~148 |

| C-1' (Ph) | ~140 |

| C-2' (Ph) | ~114 |

| C-3' (Ph) | ~160 |

| C-4' (Ph) | ~116 |

| C-5' (Ph) | ~130 |

| C-6' (Ph) | ~122 |

| -OCH₃ | ~55.4 |

Correlation Spectroscopy (COSY): This experiment maps out all the proton-proton coupling networks. It would show clear cross-peaks between adjacent protons, such as H-4/H-5 and H-5/H-6 on the pyridine ring, and H-4'/H-5', H-5'/H-6' on the phenyl ring. This confirms the sequence of protons along the carbon backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the conformation of the molecule, specifically the rotational orientation (dihedral angle) between the pyridine and phenyl rings. Key expected NOEs would be between H-6 of the pyridine ring and H-2' of the phenyl ring, which would confirm their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of the compound and, through fragmentation, information about its structure.

HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule, as each unique formula has a distinct, precise mass. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₀ClNO. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Calculated Exact Masses for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M(³⁵Cl)]⁺ | C₁₂H₁₀³⁵ClNO | 219.0451 |

| [M(³⁷Cl)]⁺ | C₁₂H₁₀³⁷ClNO | 221.0421 |

| [M(³⁵Cl)+H]⁺ | C₁₂H₁₁³⁵ClNO | 220.0529 |

| [M(³⁷Cl)+H]⁺ | C₁₂H₁₁³⁷ClNO | 222.0499 |

In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to give a [M-Cl]⁺ ion.

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond to give a [M-CH₃]⁺ ion.

Loss of Formaldehyde: A common fragmentation for methoxy aromatic compounds, leading to a [M-CH₂O]⁺ ion.

Cleavage of the Biaryl Bond: Scission of the bond connecting the two aromatic rings can lead to fragments corresponding to the chloropyridinyl cation or the methoxyphenyl cation.

Table 4: Plausible MS/MS Fragments for this compound

| Proposed Fragment | Formula of Fragment | m/z of Fragment (using ³⁵Cl) | Neutral Loss |

|---|---|---|---|

| [M-Cl]⁺ | C₁₂H₁₀NO⁺ | 184.0762 | Cl• |

| [M-CH₃]⁺ | C₁₁H₇ClNO⁺ | 204.0216 | •CH₃ |

| [M-CH₂O]⁺• | C₁₁H₈ClN⁺• | 189.0345 | CH₂O |

| [M-CO-Cl]⁺ | C₁₁H₇NO⁺ | 169.0528 | CO, Cl• |

| [C₅H₃ClN]⁺ | C₅H₃ClN⁺ | 112.9954 | C₇H₇O• |

Compound Names

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features. For this compound, the vibrational spectrum is a composite of the modes from the 3-chloropyridine (B48278) and 3-methoxyphenyl (B12655295) substituents.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational frequencies, which are then compared with experimental data. researchgate.net The analysis of the vibrational modes can be broken down by the constituent parts of the molecule:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Ring stretching vibrations (C-C and C-N stretching) typically appear in the 1600-1400 cm⁻¹ region. The ring breathing mode, a symmetric stretching of the entire ring, is a characteristic sharp band often seen around 1030-990 cm⁻¹. jocpr.com Planar ring deformation modes for pyridine are generally observed at approximately 605 cm⁻¹ and 652 cm⁻¹. jocpr.com

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected in the 3100-3000 cm⁻¹ range. nih.gov The in-plane and out-of-plane bending vibrations of these C-H bonds occur at lower frequencies and contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).

Methoxy Group (O-CH₃) Vibrations: The methoxy group introduces its own characteristic vibrations. The CH₃ asymmetric and symmetric stretching vibrations are anticipated around 2960 cm⁻¹ and 2935 cm⁻¹, respectively. jocpr.com The asymmetric stretching of the C-O-C bond is typically found in the 1310–1210 cm⁻¹ range, while the symmetric stretch appears between 1050–1010 cm⁻¹. jocpr.com

C-Cl Vibration: The C-Cl stretching vibration is highly dependent on its environment. In chloropyridines, this mode is often coupled with other vibrations and can be found in the region of 800-600 cm⁻¹.

The combination of FT-IR and FT-Raman spectroscopy provides complementary information. nih.gov Vibrations that are strong in the Raman spectrum may be weak in the IR spectrum, and vice versa, allowing for a more complete assignment of the fundamental vibrational modes.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| CH₃ Asymmetric Stretch | ~2960 | IR, Raman |

| CH₃ Symmetric Stretch | ~2935 | IR, Raman |

| Pyridine Ring Stretch | 1600 - 1400 | IR, Raman |

| C-O-C Asymmetric Stretch | 1310 - 1210 | IR |

| Ring Breathing Mode | 1030 - 990 | Raman |

| C-O-C Symmetric Stretch | 1050 - 1010 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly useful for studying the π-electron system.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, high-intensity absorptions. In this compound, the conjugated system extends across both the pyridine and the phenyl rings, leading to characteristic absorption bands. These are generally observed in the 250-390 nm region for similar furo-pyridine structures. researchgate.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen of the methoxy group, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The solvent environment can influence the position and intensity of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorption (λ_max) due to stabilization or destabilization of the ground and excited states. The NIST Chemistry WebBook indicates that UV/Visible spectrum data is available for the related compound 3-chloropyridine. nist.gov Studying the spectrum of this compound would allow for an analysis of how the electronic conjugation between the two aromatic rings affects the energy of these transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related compounds provides a strong basis for predicting its solid-state characteristics. researchgate.netresearchgate.net The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions, which collectively determine the supramolecular assembly. For this compound, several key interactions are expected to direct its crystal packing:

π–π Stacking: The aromatic pyridine and phenyl rings are capable of engaging in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant force in the packing of many aromatic compounds. nih.gov

C–H···π Interactions: A hydrogen atom attached to a carbon can interact with the π-electron cloud of an aromatic ring. In the crystal structure of a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, molecules are linked by C—H⋯π interactions to form a three-dimensional network. nih.gov

C–H···O Hydrogen Bonds: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming weak C–H···O hydrogen bonds with hydrogen atoms from neighboring molecules. This type of interaction is observed in the crystal packing of similar structures. researchgate.net

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

The interplay of these interactions dictates the final supramolecular architecture, which can range from simple layered structures to complex three-dimensional networks. nih.gov

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography provides precise measurements of bond lengths, bond angles, and dihedral (torsional) angles within the molecule. researchgate.net For this compound, several structural parameters are of particular interest.

Bond Lengths and Angles: The C-Cl bond length, the bond lengths within the pyridine and phenyl rings, and the C-O bonds of the methoxy group would be determined. The bond angles would reveal any distortions from ideal geometries caused by steric hindrance or electronic effects between the substituents.

Dihedral Angle: A critical parameter is the dihedral angle between the plane of the pyridine ring and the plane of the methoxyphenyl ring. This angle indicates the degree of twist between the two rings. In a related molecule, the dihedral angle between a pyridine ring and an attached benzene (B151609) ring was found to be 17.26 (6)°. nih.gov The magnitude of this angle is a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion between atoms on the two rings.

Table 2: Representative Bond Lengths and Dihedral Angles from Related Crystal Structures

| Parameter | Description | Typical Value | Reference Compound |

| Dihedral Angle | Angle between Pyridine and Phenyl rings | 17-56° | 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov |

| C-O-C Angle | Angle in the methoxy bridge | ~117° | (E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one researchgate.net |

| C-Cl Bond Length | Length of the carbon-chlorine bond | ~1.74 Å | (E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one researchgate.net |

| C=N Bond Length | Double bond length in pyridine ring | ~1.34 Å | (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine researchgate.net |

| C-C (Aromatic) | Bond length within the aromatic rings | 1.37 - 1.40 Å | (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine researchgate.net |

This detailed structural information is invaluable for understanding the molecule's conformation, stability, and potential interactions with other molecules.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can determine the ground-state geometry, vibrational frequencies, and various electronic characteristics of a compound. nih.govresearchgate.net Such analyses are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. For heterocyclic systems like substituted pyridines, DFT calculations provide a reliable framework for exploring their complex electronic landscapes. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests high polarizability and, consequently, high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity. nih.gov In computational studies of related heterocyclic compounds, the HOMO is often found distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.govmdpi.com DFT calculations are commonly used to compute the energies of these orbitals and visualize their distribution. researchgate.netmdpi.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.27 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

The Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or weakly interacting regions.

For a molecule like 3-Chloro-2-(3-methoxyphenyl)pyridine, an EPS map would likely show negative potential (red) concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, identifying them as primary sites for interaction with electrophiles. nih.gov Positive potential (blue) would be expected around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Understanding the distribution of electronic charge across a molecule is fundamental to explaining its structure and reactivity. Computational methods like Natural Bond Orbital (NBO) analysis are employed to calculate the charges on individual atoms. nih.gov This analysis provides a quantitative picture of the electron distribution and reveals intramolecular charge transfer interactions.

In substituted pyridines, the nitrogen atom typically carries a significant negative charge, influencing the molecule's dipole moment and interaction with other polar molecules. The chlorine atom, being highly electronegative, would also exhibit a negative charge and influence the electron density of the pyridine ring. The methoxy group on the phenyl ring acts as an electron-donating group, affecting the charge distribution on the adjacent aromatic system. These calculated atomic charges are essential for developing accurate models of intermolecular forces and for parameterizing molecular mechanics force fields.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions, providing detailed information that is often difficult or impossible to obtain through experimental means alone. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. nih.gov

A key goal in mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy or activation barrier. This barrier determines the rate of the reaction; a high barrier corresponds to a slow reaction, while a low barrier indicates a fast one. nih.gov

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted carbon, computational methods can be used to locate the geometry of the transition state and calculate the activation energy. wuxibiology.com These calculations help in comparing the feasibility of different potential reaction pathways and understanding the factors that influence reactivity, such as the nature of the substituent groups. wuxibiology.com

Table 2: Illustrative Reaction Barrier Data Note: This table is a hypothetical representation of data obtained from computational studies on reaction mechanisms for similar chloro-heterocyclic compounds.

| Reaction Type | Reactants | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Aromatic Substitution | This compound + NH3 | 25.4 |

| Suzuki Coupling | This compound + Phenylboronic acid | 18.7 |

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and outcomes. The solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering reaction pathways and selectivity.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energies in a simulated solution environment. Studies on related compounds have shown that increasing solvent polarity can shift absorption maxima and influence reaction energetics. researchgate.net By performing calculations in different simulated solvents, chemists can predict how the reaction mechanism and selectivity might change under different experimental conditions, providing valuable guidance for reaction optimization.

Computational Insights into Regioselectivity and Stereoselectivity

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone in predicting the outcomes of chemical reactions. For this compound, these methods can be employed to understand the regioselectivity and stereoselectivity of its potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions.

By calculating the energies of possible intermediates and transition states, a reaction's pathway can be mapped out. Key factors that govern selectivity include:

Frontier Molecular Orbitals (FMOs): The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in electrophilic substitution, the reaction is likely to occur at the position with the highest HOMO density.

Calculated Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis can determine the partial charges on each atom. These charges can help predict the reactivity of different sites. For example, a carbon atom with a significant negative charge might be more susceptible to electrophilic attack.

Steric Hindrance: Computational models can quantify the steric bulk around reactive sites, which can influence the approach of a reactant and thus the stereochemical outcome of a reaction.

For a related compound, 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, theoretical calculations using the 6-31G(d,p) basis set have been used to analyze its electronic properties and reactive sites through FMO and NBO analyses dntb.gov.ua. Similar studies on substituted pyridines have shown that the position of substituents significantly influences the regioselectivity of further functionalization.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound, featuring a rotatable bond between the pyridine and methoxyphenyl rings, can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them.

The potential energy surface (PES) of the molecule can be explored by systematically rotating the dihedral angle between the two aromatic rings and calculating the corresponding energy at each step. This process reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The energy maxima between these minima represent the rotational energy barriers.

For 2-arylpyridines, the degree of twisting between the rings is a balance between steric repulsion (favoring a more twisted conformation to minimize clashes between ortho hydrogens) and the desire for conjugation (favoring a planar conformation). The presence of a chloro substituent at the 3-position of the pyridine ring and a methoxy group at the 3-position of the phenyl ring will influence this balance through both steric and electronic effects. While specific data for this compound is not available, studies on similar biphenyl systems often reveal multiple low-energy conformers.

Illustrative Example of Conformational Energy Profile:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Planar) | 2.5 |

| 30 | 1.0 |

| 60 | 0.0 (Global Minimum) |

| 90 | 1.8 |

| 120 | 0.5 |

| 180 (Planar) | 3.0 |

This table represents a hypothetical energy profile to illustrate the concept of a potential energy surface for the rotation around the C-C bond linking the two rings.

Spectroscopic Property Prediction using Quantum Chemical Methods (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in the structural confirmation of synthesized compounds and in the analysis of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. nih.govnih.govchemrxiv.org The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when conformational averaging is considered nih.gov. For this compound, calculations would provide predicted chemical shifts for each unique proton and carbon atom, which could then be compared to experimental data.

Illustrative Example of Predicted ¹³C NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 158.5 |

| C3 (Pyridine) | 129.0 |

| C4 (Pyridine) | 138.2 |

| C5 (Pyridine) | 123.1 |

| C6 (Pyridine) | 150.4 |

| C1' (Phenyl) | 139.8 |

| C2' (Phenyl) | 114.5 |

| C3' (Phenyl) | 160.1 |

| C4' (Phenyl) | 115.8 |

| C5' (Phenyl) | 130.3 |

| C6' (Phenyl) | 122.7 |

| OCH₃ | 55.6 |

This table contains hypothetical ¹³C NMR chemical shift values for illustrative purposes.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. DFT calculations can predict these frequencies, which, after scaling to correct for anharmonicity and other systematic errors, generally show excellent agreement with experimental FT-IR and FT-Raman spectra researchgate.net. This allows for the assignment of specific vibrational modes to the observed spectral peaks.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.netnih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. These calculations also provide information about the nature of the transitions, such as whether they are π → π* or n → π* transitions, and involve charge transfer between different parts of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, solubility, or, in a related field (QSAR), biological activity.

The first step in QSPR is the calculation of a large number of molecular descriptors for this compound. These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Based on the 2D connectivity of the molecule (e.g., branching indices).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) researchgate.net.

Once a set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates a subset of these descriptors to a specific property of interest. Such models, once validated, can be used to predict the properties of new, unsynthesized molecules. While no specific QSPR models for this compound are available, the principles of QSPR are widely applied to pyridine derivatives for the prediction of various properties. chem-soc.siresearchgate.net

Applications in Advanced Chemical Research Excluding Biological and Clinical Doma

Role as Ligands in Catalysis

Pyridine-containing molecules are fundamental ligands in coordination chemistry and catalysis. The nitrogen lone pair allows them to bind to a wide array of transition metals, and modifications to the pyridine (B92270) ring electronically and sterically tune the resulting catalyst's properties.

Design of Chiral Pyridine-Based Ligands for Asymmetric CatalysisThe development of chiral pyridine ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products.cymitquimica.comThese ligands often derive their chirality from a chiral backbone or from atropisomerism, where rotation around a single bond is restricted.

Although 3-Chloro-2-(3-methoxyphenyl)pyridine is itself achiral, it could, in principle, serve as a precursor for chiral ligands. For example, the chloro- and methoxy-phenyl groups could be starting points for introducing chiral auxiliaries or for creating atropisomeric systems through further substitution that introduces steric hindrance to rotation around the carbon-carbon bond connecting the two rings. However, no research has been published demonstrating the design or application of chiral ligands derived specifically from this compound for use in asymmetric catalysis.

Building Blocks in Polymer Chemistry and Materials Science

Substituted pyridines are incorporated into polymers to impart specific electronic, optical, or coordination properties. Aryl-pyridines, in particular, are used in the synthesis of conjugated polymers for electronic applications.

Incorporation into Conjugated Polymers and Optoelectronic MaterialsConjugated polymers containing pyridine units are investigated for their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-deficient nature of the pyridine ring can be used to create donor-acceptor polymer structures, which are crucial for tuning the material's band gap and charge transport properties.acs.orgThe synthesis of such polymers often involves metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), where halogenated monomers are key starting materials.researchgate.net

Theoretically, the chlorine atom on this compound makes it a suitable monomer for polymerization reactions. It could be coupled with other monomers to introduce the 2-(3-methoxyphenyl)pyridine (B2638018) unit into a polymer backbone. However, there are no specific reports of this compound being used to create conjugated polymers or its resulting materials being studied for optoelectronic properties.

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov Pyridine rings are excellent components for this purpose due to their ability to form predictable hydrogen bonds and engage in π–π stacking interactions.

Self-Assembly and Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

While specific crystal structure analyses for this compound are not extensively detailed in the surveyed literature, its molecular architecture provides clear potential for various non-covalent interactions that are crucial for self-assembly. The primary forces at play would be hydrogen bonding and π-π stacking. nih.gov

Hydrogen Bonding: The pyridine ring contains a nitrogen atom which can act as a hydrogen bond acceptor. youtube.com Similarly, the oxygen atom of the methoxy (B1213986) group on the phenyl ring can also accept hydrogen bonds. nih.gov In the presence of suitable hydrogen bond donors, these sites can direct the assembly of supramolecular structures. Although the molecule itself lacks a strong hydrogen bond donor, it can interact with co-crystallizing agents or solvents that do possess this feature. youtube.comrsc.org

π-π Stacking: The compound features two aromatic rings: the electron-deficient chloropyridine ring and the relatively electron-rich methoxyphenyl ring. This electronic differentiation can promote favorable π-π stacking interactions, where the rings arrange in a parallel or slipped-parallel fashion to minimize repulsion and maximize attraction. rsc.orgrsc.org Such interactions are a significant driving force in crystal engineering, helping to organize molecules into well-defined one-, two-, or three-dimensional arrays. nih.govnih.gov The interplay between these stacking forces and potential hydrogen bonds dictates the final supramolecular architecture. nih.govrsc.org

| Interaction Type | Participating Functional Group(s) | Potential Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen, Methoxy Oxygen | Directional control in co-crystals; interaction with protic solvents. |

| π-π Stacking | Chloropyridine Ring, Methoxyphenyl Ring | Formation of columnar or layered structures; stabilization of crystal packing. |

| Dipole-Dipole Interactions | C-Cl bond, C-O-C (ether) linkage | Contributes to the overall lattice energy and molecular orientation. youtube.com |

Host-Guest Chemistry and Molecular Recognition

The application of this compound in host-guest chemistry and molecular recognition is not prominently documented. Compounds designed for these purposes typically possess pre-organized cavities or a specific array of binding sites to selectively encapsulate or interact with a target "guest" molecule.

While this compound does not have a macrocyclic structure or a defined cavity to act as a "host," its functional groups could allow it to act as a "guest." It could potentially bind within the hydrophobic pocket of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene, with its orientation influenced by interactions between the host's interior and the guest's chloro- and methoxy-substituents. The aromatic rings could also participate in π-π stacking interactions with aromatic panels within a synthetic receptor. However, without specific research demonstrating these applications, its role in this field remains theoretical.

Development of Novel Synthetic Reagents and Methodologies

The true value of this compound in a non-biological context lies in its utility as a versatile intermediate for organic synthesis. Its functional groups offer distinct handles for a variety of chemical transformations, making it a valuable building block for constructing more complex molecular architectures.

The 2-chloropyridine (B119429) moiety is a key reactive site. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for its displacement by a wide range of nucleophiles such as amines, alcohols, and thiols. chempanda.comwikipedia.orgnih.gov This reaction is a foundational method for creating diverse libraries of substituted pyridines. organic-chemistry.org

Furthermore, the C-Cl bond provides a handle for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Stille, and Negishi couplings could be employed to form new carbon-carbon bonds at this position, linking the pyridine core to other aryl, vinyl, or alkyl fragments. researchgate.net The methoxyphenyl group, while generally less reactive, can influence the electronic properties of the molecule and can be subject to ether cleavage under harsh conditions to reveal a phenol, providing another site for functionalization.

While this compound itself has not been reported as a "novel named reagent," it serves as a precursor in the development and optimization of synthetic routes that target complex molecular scaffolds. The preparation of various substituted pyridines often relies on intermediates like 2-chloropyridines. chempanda.comorganic-chemistry.org

| Functional Group | Potential Reaction Type | Resulting Structure | Reference Example Principle |

|---|---|---|---|

| 2-Chloro Substituent | Nucleophilic Aromatic Substitution | 2-Amino-, 2-Alkoxy-, or 2-Thioether-pyridines | nih.gov |

| 2-Chloro Substituent | Suzuki Cross-Coupling | 2-Aryl- or 2-Vinyl-pyridines | researchgate.net |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxide derivative | wikipedia.org |

| Methoxy Group | Ether Cleavage (e.g., with BBr₃) | Phenolic derivative | General organic chemistry principle |

Future Directions and Emerging Research Avenues for 3 Chloro 2 3 Methoxyphenyl Pyridine Derivatives

Sustainable and Green Chemistry Approaches in Synthesis

A significant shift towards environmentally benign chemical manufacturing is influencing the synthesis of complex molecules like 3-Chloro-2-(3-methoxyphenyl)pyridine. The focus is on developing processes that are safer, more efficient, and have a minimal environmental footprint. rasayanjournal.co.in

Traditional methods for synthesizing pyridine (B92270) derivatives often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In response, the principles of green chemistry are being actively integrated into synthetic planning. nih.gov Emerging research focuses on several key areas to create more eco-friendly routes.